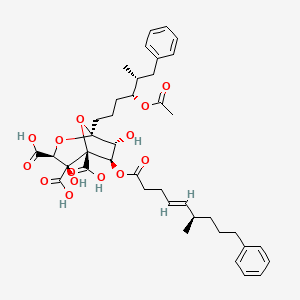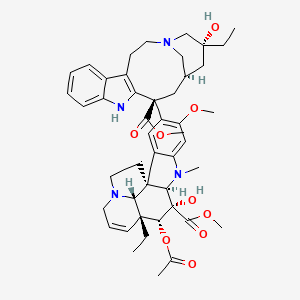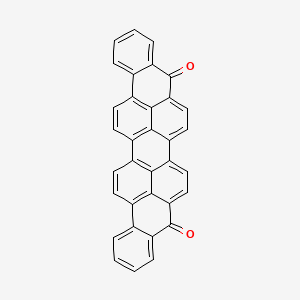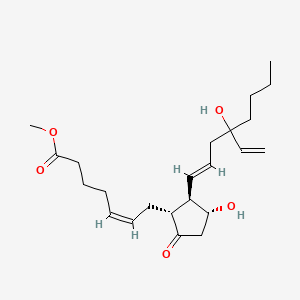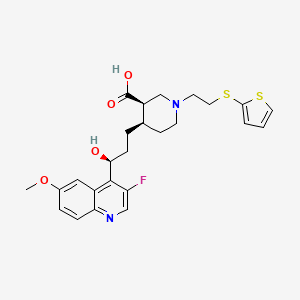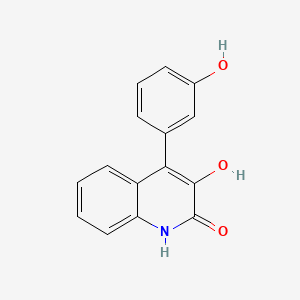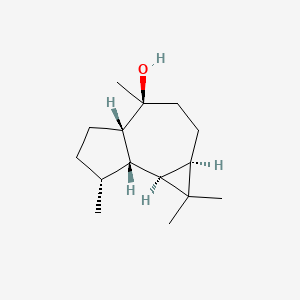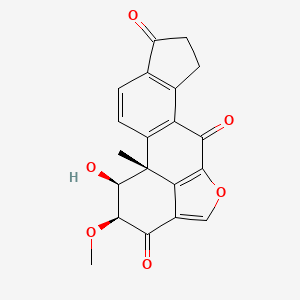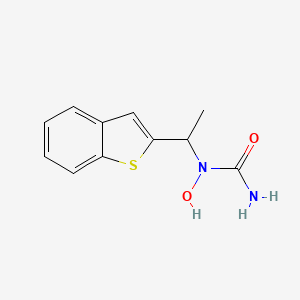
Zileuton
Übersicht
Beschreibung
Zileuton, vermarktet unter dem Handelsnamen Zyflo, ist ein oral aktiver Inhibitor der 5-Lipoxygenase, ein Enzym, das die Bildung von Leukotrienen aus Arachidonsäure katalysiert. Leukotriene sind Entzündungsmediatoren, die an Erkrankungen wie Asthma beteiligt sind. This compound wird hauptsächlich zur Erhaltungstherapie von Asthma eingesetzt .
Herstellungsmethoden
This compound kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Syntheseweg umfasst die Reaktion einer Verbindung der Formel (II) mit einer Verbindung der Formel (III) in Gegenwart eines Katalysators, um eine Verbindung der Formel (IV) zu erhalten. Die Hydroxyl-Schutzgruppe wird dann entfernt, um eine Verbindung der Formel (V) zu erhalten, die anschließend in this compound umgewandelt wird . Industrielle Produktionsmethoden beinhalten oft die Verwendung spezifischer Reagenzien und Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Zileuton wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:
Medizin: this compound wird hauptsächlich zur Behandlung von chronischem Asthma eingesetzt. .
Industrie: This compound wird in der pharmazeutischen Industrie zur Herstellung von Asthmamedikamenten eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv die 5-Lipoxygenase hemmt, das Enzym, das für die Bildung von Leukotrienen aus Arachidonsäure verantwortlich ist. Durch die Hemmung der Leukotrien-Synthese reduziert this compound Entzündungen, Ödeme, Schleimsekretion und Bronchokonstriktion in den Atemwegen von Asthmapatienten . Sowohl das R(+) als auch das S(-) Enantiomer von this compound sind pharmakologisch aktiv als 5-Lipoxygenase-Hemmer .
Wirkmechanismus
Target of Action
Zileuton primarily targets the enzyme 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the synthesis of leukotrienes, which are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction .
Mode of Action
This compound exerts its therapeutic effects through the selective inhibition of 5-lipoxygenase . By inhibiting this enzyme, this compound prevents the formation of leukotrienes from arachidonic acid . Specifically, it inhibits the formation of leukotriene LTB4, LTC4, LTD4, and LTE4 . Both the R (+) and S (-) enantiomers of this compound are pharmacologically active as 5-lipoxygenase inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid metabolism through the 5-lipoxygenase pathway . By inhibiting 5-LO, this compound blocks the conversion of arachidonic acid to leukotrienes . This results in the suppression of inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients .
Pharmacokinetics
It is known that this compound is metabolized in the liver by the enzymes cyp1a2, cyp2c9, and cyp3a4 . The elimination half-life of this compound is approximately 2.5 hours, and it is primarily excreted through the kidneys .
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It has been found to prevent vascular endothelial growth factor (VEGF)-induced proliferation of human umbilical vein endothelial cells (HUVECs) in vitro, as well as in vivo . Furthermore, this compound has been shown to suppress the expression of VCAM-1, ICAM-1, ETS related gene (Erg), and the production of nitric oxide (NO) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the environment, such as arachidonic acid, can affect the ability of this compound to inhibit the synthesis of leukotrienes . .
Biochemische Analyse
Biochemical Properties
Zileuton specifically inhibits 5-lipoxygenase, thus inhibiting leukotriene formation . Leukotrienes are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction . This compound’s inhibition of leukotriene formation contributes to its therapeutic effect in the treatment of asthma .
Cellular Effects
This compound has been shown to inhibit cell proliferation and induce apoptosis in a dose-dependent manner . It significantly prevents vascular endothelial growth factor (VEGF)-induced proliferation of human umbilical vein endothelial cells (HUVECs) in vitro . It also suppresses the expression of VCAM-1, ICAM-1, ETS related gene (Erg), and the production of nitric oxide (NO) .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting 5-lipoxygenase, an enzyme of the eicosanoid synthesis pathway . This inhibition prevents the formation of leukotrienes from arachidonic acid . Both the R(+) and S(-) enantiomers of this compound are pharmacologically active as 5-lipoxygenase inhibitors .
Temporal Effects in Laboratory Settings
This compound has been shown to have long-term effects on cellular function in laboratory settings . In an Alzheimer’s animal model, 10-month treatment with this compound improved cognition, decreased soluble and insoluble Aβ40 and 42, and decreased amyloid .
Dosage Effects in Animal Models
In animal models, this compound has been shown to prevent tumor formation and decrease tumor growth at non-toxic doses . The effects of this compound vary with different dosages, with significant anti-tumor effects observed at certain doses .
Metabolic Pathways
This compound is metabolized by the cytochrome P450 enzymes: CYP1A2, 2C9, and 3A4 . The drug is primarily eliminated through metabolites in the urine, with feces accounting for the next largest amount .
Transport and Distribution
This compound is 93% bound to plasma proteins, primarily to albumin, with minor binding to α1-acid glycoprotein . This suggests that this compound is transported and distributed within cells and tissues via these proteins .
Subcellular Localization
This suggests that this compound may influence the subcellular localization of 5-LOX and thus impact its activity or function .
Vorbereitungsmethoden
Zileuton can be synthesized through several methods. One common synthetic route involves the reaction of a compound of formula (II) with a compound of formula (III) in the presence of a catalyst to obtain a compound of formula (IV). The hydroxyl protecting group is then removed to obtain a compound of formula (V), which is subsequently converted into this compound . Industrial production methods often involve the use of specific reagents and conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Zileuton unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Boran-Pyridin-Komplex, Trimethylsilylisocyanat und Natrium- oder Kaliumcyanat. Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die weiterverarbeitet werden, um this compound zu ergeben .
Vergleich Mit ähnlichen Verbindungen
Zileuton ist unter Asthmamedikamenten aufgrund seines Wirkmechanismus einzigartig. Im Gegensatz zu Leukotrien-Rezeptor-Antagonisten wie Montelukast und Zafirlukast, die die Wirkung spezifischer Leukotriene blockieren, hemmt this compound die Leukotrien-Bildung . Andere ähnliche Verbindungen sind Fluticason und Salmeterol, die in Kombination zur Asthma-Erhaltung eingesetzt werden, aber unterschiedliche Wirkmechanismen haben .
Eigenschaften
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLSOWXNZPKENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023752 | |
| Record name | Zileuton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zileuton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble (0.5 mg/ml), 5.39e-02 g/L | |
| Record name | Zileuton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00744 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zileuton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Leukotrienes are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction. These effects contribute to inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients. Zileuton relieves such symptoms through its selective inhibition of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid. Specifically, it inhibits leukotriene LTB4, LTC4, LTD4, and LTE4 formation. Both the R(+) and S(-) enantiomers are pharmacologically active as 5-lipoxygenase inhibitors in in vitro systems. Due to the role of leukotrienes in the pathogenesis of asthma, modulation of leukotriene formation by interruption of 5-lipoxygenase activity may reduce airway symptoms, decrease bronchial smooth muscle tone, and improve asthma control. | |
| Record name | Zileuton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00744 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
111406-87-2 | |
| Record name | Zileuton | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111406-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zileuton [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111406872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zileuton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00744 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZILEUTON | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zyflo | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=730712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zileuton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea, N-(1-benzo[b]thien-2-ylethyl)-N-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZILEUTON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1L22WVE2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zileuton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144.2-145.2 °C, 144.2 - 145.2 °C | |
| Record name | Zileuton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00744 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zileuton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



